molecular formula C19H23NO2 B14332987 Ethyl 1-[(naphthalen-2-yl)methyl]piperidine-2-carboxylate CAS No. 105855-20-7

Ethyl 1-[(naphthalen-2-yl)methyl]piperidine-2-carboxylate

Cat. No.: B14332987
CAS No.: 105855-20-7
M. Wt: 297.4 g/mol
InChI Key: YPAUGFZKOCVJHJ-UHFFFAOYSA-N
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Description

Ethyl 1-[(naphthalen-2-yl)methyl]piperidine-2-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a naphthalene ring attached to a piperidine ring via a methyl group, and an ethyl ester functional group. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis .

Preparation Methods

The synthesis of Ethyl 1-[(naphthalen-2-yl)methyl]piperidine-2-carboxylate typically involves the reaction of naphthalen-2-ylmethylamine with ethyl 2-oxo-2-piperidinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Ethyl 1-[(naphthalen-2-yl)methyl]piperidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents can replace hydrogen atoms to form halogenated derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM), methanol, and acetonitrile, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .

Scientific Research Applications

Ethyl 1-[(naphthalen-2-yl)methyl]piperidine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-[(naphthalen-2-yl)methyl]piperidine-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Ethyl 1-[(naphthalen-2-yl)methyl]piperidine-2-carboxylate can be compared with other piperidine derivatives such as:

These compounds share similar chemical properties and reactivity but may differ in their biological activity and applications due to variations in their molecular structure .

Properties

CAS No.

105855-20-7

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

ethyl 1-(naphthalen-2-ylmethyl)piperidine-2-carboxylate

InChI

InChI=1S/C19H23NO2/c1-2-22-19(21)18-9-5-6-12-20(18)14-15-10-11-16-7-3-4-8-17(16)13-15/h3-4,7-8,10-11,13,18H,2,5-6,9,12,14H2,1H3

InChI Key

YPAUGFZKOCVJHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCCN1CC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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